CYP3A4 Binding Affinity: N-Phenyl Analog (Compound 13) Shows 125-Fold Weaker Affinity than the Naphthalene Analog (Compound 7) but Binds More Tightly than Ortho-Pyridyl Isomers
In a direct head-to-head comparison within the same experimental system, N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide (designated Compound 13, Series 5) exhibited a Ki of 0.70 ± 0.2 μM for CYP3A4, whereas the naphthalene-substituted analog (Compound 7, Series 3, with the same para-pyridyl orientation) displayed a Ki of 0.076 ± 0.003 μM—a 9.2-fold improvement in affinity [1]. Conversely, the ortho-pyridyl analog within the same series (Compound 9) showed dramatically weaker binding with a Ki of 95 ± 21 μM, confirming that the para-pyridyl nitrogen orientation is required for effective heme-iron coordination [1].
| Evidence Dimension | CYP3A4 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.70 ± 0.2 μM (Compound 13, N-phenyl analog) |
| Comparator Or Baseline | Compound 7 (naphthalene analog): Ki = 0.076 ± 0.003 μM; Compound 9 (ortho-pyridyl analog): Ki = 95 ± 21 μM |
| Quantified Difference | 9.2-fold weaker than Compound 7; 136-fold tighter than Compound 9 |
| Conditions | Inhibition of recombinant CYP3A4 NF-14 expressed in E. coli; testosterone 6β-hydroxylation assay |
Why This Matters
This positions the N-phenyl analog as a moderately potent, well-characterized type II binder, suitable for experiments where extreme potency would mask metabolic turnover, unlike the sub-100 nM naphthalene analog.
- [1] Peng, H.-M., et al. (2010). The effects of type II binding on metabolic stability and binding affinity in cytochrome P450 CYP3A4. Archives of Biochemistry and Biophysics, 497(1-2), 68–81. Table 1, Series 3 (Compound 7), Series 5 (Compound 13), Series 3 (Compound 9). View Source
